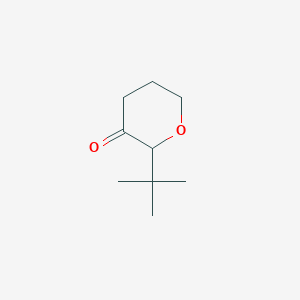

2-Tert-butyloxan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

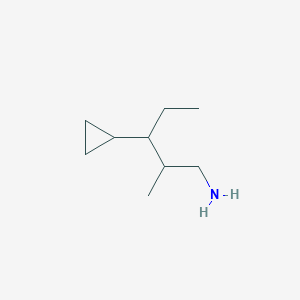

2-Tert-butyloxan-3-one is a chemical compound used in scientific research . It has a CAS Number of 2287310-25-0 and a molecular weight of 156.22 . The compound is in liquid form .

Molecular Structure Analysis

The molecular structure of 2-Tert-butyloxan-3-one is determined by its molecular formula, C9H16O2 . The exact structure would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical And Chemical Properties Analysis

2-Tert-butyloxan-3-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthetic Applications and Reactivity

- Aza-Payne Rearrangement : The aza-Payne rearrangement of N-activated 2-aziridinemethanols with potassium tert-butoxide demonstrates the utility of tert-butoxide in facilitating nucleophilic reactions, yielding functionalized 1,2-amino alcohols in good yields, highlighting its importance in synthetic organic chemistry (Ibuka, 1998).

- Rhodium-Catalyzed Asymmetric Hydrogenation : Tert-butylmethylphosphino groups have been used to prepare rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the role of tert-butyl groups in the development of chiral catalysts for the synthesis of pharmaceutical ingredients (Imamoto et al., 2012).

- Oxidation and Deprotection : Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, useful for oxidation and deprotection of benzyl and allyl ethers. This underscores the role of tert-butylperoxy groups in radical reactions (Ochiai et al., 1996).

Antioxidant Properties and Enzyme Induction

- Antioxidant and Enzyme Induction : Dietary antioxidants like tert-butyl-4-hydroxyanisole (BHA) have been studied for their role in enhancing NAD(P)H:quinone reductase activity in mouse tissues, suggesting a mechanism for chemical carcinogenesis protection and toxicity mitigation (Benson et al., 1980).

Novel Reagents and Methodologies

- Tert-Butoxycarbonylation Reagent : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for amine hydrochlorides and phenols showcases the versatility of tert-butoxy compounds in selective protection strategies in synthesis (Ouchi et al., 2002).

Environmental and Green Chemistry Applications

- Metal-Free Alkoxycarbonylation : A method for the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates highlights the use of tert-butyl groups in facilitating eco-friendly synthesis, contributing to the advancement of green chemistry practices (Xie et al., 2019).

Propriétés

IUPAC Name |

2-tert-butyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHEXHLYQBKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyloxan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2656070.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2656072.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)